5-Hydroxyuridine (ho5U), also known as isobarbituridine, is a modified nucleoside found naturally in various RNA species, particularly in tRNA of both prokaryotic and eukaryotic organisms. [, , , , , ] It serves as a precursor to other modified nucleosides like 5-methoxyuridine (mo5U) and uridine-5-oxyacetic acid (cmo5U), which are vital for tRNA function, particularly in decoding codons during protein synthesis. [, , , ]
5-Hydroxyuridine is a nucleoside that plays a significant role in various biochemical processes. It is a modified form of uridine, characterized by the addition of a hydroxyl group at the 5-position of the uracil base. This compound is naturally found in human cells and is produced as a result of oxidative stress, where it serves as a marker for oxidative damage in RNA. Its chemical formula is C9H12N2O7, with a molecular weight of 260.2 g/mol .
The synthesis of 5-Hydroxyuridine can be achieved through various methods, primarily involving the oxidation of uridine. A common synthetic route involves treating uridine with oxidizing agents such as sodium hydroxide at elevated temperatures (around 90 °C) .
The molecular structure of 5-Hydroxyuridine consists of a ribose sugar linked to a modified uracil base. The presence of the hydroxyl group (-OH) at the 5-position alters its chemical properties compared to standard uridine.
The structural representation highlights the ribose sugar and the modified uracil base, emphasizing the unique hydroxyl substitution .
5-Hydroxyuridine participates in various chemical reactions that are crucial for its function in biological systems.
The mechanism by which 5-Hydroxyuridine exerts its effects primarily involves its role in RNA metabolism and stability.
Understanding the physical and chemical properties of 5-Hydroxyuridine is essential for its application in research.
Relevant data from studies indicate that modifications like hydroxylation can significantly impact nucleic acid interactions and stability .
5-Hydroxyuridine has several scientific applications:
5-Hydroxyuridine (ho⁵U; C₉H₁₂N₂O₇; MW 260.20 g/mol) is a modified pyrimidine nucleoside where a hydroxyl group substitutes the hydrogen at the C5 position of uridine’s uracil base [3] [9]. Its IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione, confirming its β-D-ribofuranosyl configuration [3] [4]. The nucleoside exhibits tautomerism due to the enolizable 5-hydroxy group and the adjacent carbonyl moieties. Six tautomeric forms have been computationally predicted, with the 2,4-diketo form (tautomer #1) predominating under physiological conditions [3]. This tautomeric flexibility influences hydrogen-bonding capabilities and base-pairing properties in RNA structures.
Table 1: Tautomeric Forms of 5-Hydroxyuridine
Tautomer ID | SMILES Notation | Key Features |
---|---|---|
Tautomer #0 | OCC1C(O)C(O)C(N2C(=O)NC(=O)C(=O)C2)O1 | Diketo form |
Tautomer #1 | OCC1C(O)C(O)C(n2c(=O)[nH]c(=O)c(O)c2)O1 | Predominant form |
Tautomer #2 | OCC1C(O)C(O)C(N2C(O)=NC(=O)C(=O)C2)O1 | Enolized at N3 |
Tautomer #3 | OCC1C(O)C(O)C(N2C(=O)N=C(O)C(=O)C2)O1 | Enolized at C4 |
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR analyses provide definitive evidence for ho⁵U’s structure. Key ¹H shifts (D₂O) include H6 at δ 7.78 ppm, H1' at δ 5.90 ppm, and H2' at δ 4.20 ppm [3] [5]. The ¹³C spectrum shows characteristic signals for C5 at δ 145.2 ppm (hydroxy-substituted carbon) and C4 at δ 163.5 ppm (carbonyl), distinguishing it from uridine (C5: δ 102.1 ppm) [5].
Table 2: NMR Assignments for 5-Hydroxyuridine
Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
H6 | 7.78 | - | Singlet |
H1' | 5.90 | 90.1 | Doublet |
H2' | 4.20 | 74.5 | Doublet |
C5 | - | 145.2 | - |
C4 | - | 163.5 | - |
C2 | - | 151.8 | - |
UV-Vis Spectroscopy:The UV spectrum exhibits λₘₐₓ at 282 nm (ε = 7.4 L·mmol⁻¹·cm⁻¹) in Tris-HCl buffer (pH 7.5), a significant red shift from uridine (λₘₐₓ = 260 nm) due to extended conjugation from the C5-hydroxyl group [3] [6]. This property aids in chromatographic detection.
Infrared Spectroscopy:IR spectra show distinctive bands: broad O-H stretch at 3200–3400 cm⁻¹, carbonyl stretches at 1705 cm⁻¹ (C2=O) and 1655 cm⁻¹ (C4=O), and C-O vibrations at 1240 cm⁻¹ [4].
Mass Spectrometry:Fast Atom Bombardment Mass Spectrometry (FAB-MS) confirms the molecular ion [M+H]⁺ at m/z 261.0717 (monoisotopic mass: 260.0645) [3] [5]. Fragmentation yields the nucleobase ion [BH₂]⁺ at m/z 129, corresponding to 5-hydroxyuracil [8].
5-Hydroxyuridine is sparingly soluble in water (requiring heating/sonication for dissolution) but insoluble in nonpolar solvents [3] [4]. Its stability is pH-dependent:
5-Hydroxyuridine shares biosynthetic pathways and structural motifs with other hydroxylated nucleosides but exhibits distinct properties:
vs. 5-Hydroxycytidine (ho⁵C):Both modifications require Fe-S cluster proteins and prephenate for anaerobic biosynthesis [1]. However, ho⁵U has a lower oxidation potential than ho⁵C, explaining its stronger redox activity in NADH/Fe(CN)₆³⁻ systems [5]. Mass differences (ho⁵U: m/z 261.07 [M+H]⁺; ho⁵C: m/z 260.07 [M+H]⁺) necessitate high-resolution LC-MS for discrimination [8].
vs. 5-Methoxyuridine (mo⁵U):The 5-methoxy group in mo⁵U enhances hydrophobic interactions compared to ho⁵U’s polar hydroxyl. This difference reduces mo⁵U’s solubility but increases stability toward alkaline hydrolysis [1] [3].
vs. Uridine:The C5-hydroxyl group increases molecular weight by 16 Da and alters electronic properties, leading to:
Table 3: Physicochemical Comparison of Uridine Derivatives
Nucleoside | Molecular Weight | λₘₐₓ (nm) | Key Functional Group | Stability at pH 7.5 |
---|---|---|---|---|
Uridine | 244.20 | 260 | None | High |
5-Hydroxyuridine | 260.20 | 282 | C5-OH | Moderate (t₁/₂ = 20 h) |
5-Methoxyuridine | 274.22 | 270 | C5-OCH₃ | High |
5-Hydroxycytidine | 259.19 | 280 | C5-OH (cytosine base) | Low |
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